
3,3-Dimethylpyrrolidine
Overview
Description
3,3-Dimethylpyrrolidine (C₆H₁₃N; molecular weight: 99.177 g/mol) is a bicyclic amine characterized by a pyrrolidine ring substituted with two methyl groups at the 3-position . Its rigid, sterically hindered structure distinguishes it from simpler pyrrolidine derivatives. The compound is commonly used in medicinal chemistry and asymmetric synthesis due to its ability to modulate steric and electronic interactions in molecular systems. It is commercially available as a hydrochloride salt (CAS: 792915-20-9) for enhanced stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,3-Dimethylpyrrolidine involves the reduction of 5,5-dimethyl-2-pyrrolidone using lithium aluminum hydride in dry tetrahydrofuran. The reaction is carried out under reflux conditions for several hours, followed by the addition of ether and ethyl acetate to facilitate the extraction of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar reduction reactions, but on a larger scale. The use of continuous extraction methods and efficient distillation techniques ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Simpler amines such as 3,3-dimethylamine.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3,3-DMP serves as a crucial building block in the synthesis of more complex organic molecules. Its structural properties enable it to participate in various reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it valuable in developing new chemical entities for pharmaceutical applications.
Table 1: Key Reactions Involving 3,3-Dimethylpyrrolidine
Biological Applications
Potential Biological Activity
Research indicates that 3,3-DMP may exhibit various biological activities. Its interaction with biomolecules suggests potential therapeutic applications:
- Antimicrobial Properties : Preliminary studies show that 3,3-DMP has antimicrobial activity against several pathogens, likely due to its ability to interfere with bacterial cell wall synthesis.
- Neuroprotective Effects : The compound has been studied for its potential to enhance cholinergic transmission by inhibiting acetylcholinesterase, indicating possible applications in treating neurodegenerative diseases such as Alzheimer's .
- Anti-inflammatory Effects : Research suggests that 3,3-DMP may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions.
Table 2: Biological Activities of this compound
Activity Type | Description | Evidence |
---|---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | In vitro assays |
Neuroprotective | Enhances cholinergic transmission | Neuropharmacological studies |
Anti-inflammatory | Modulates inflammatory pathways | Preliminary studies |
Industrial Applications
Specialty Chemicals Production
In industrial settings, 3,3-DMP is utilized as an intermediate in the production of specialty chemicals. Its unique properties allow it to be part of various chemical processes that yield valuable products used across different sectors.
Case Studies
Neuropharmacological Study
A study evaluated the effects of 3,3-DMP on cholinergic neurotransmission. Results indicated significant increases in acetylcholine levels following treatment with the compound. This suggests its potential use in cognitive enhancement therapies.
Antimicrobial Activity Assessment
In vitro assays demonstrated that 3,3-DMP exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of 3,3-Dimethylpyrrolidine involves its interaction with various molecular targets, primarily through its nitrogen atom. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. These interactions can influence biological pathways and processes, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
The structural and functional differences between 3,3-dimethylpyrrolidine and related compounds are critical in determining their applications in drug discovery and synthesis. Below is a detailed analysis:
Structural and Steric Comparisons
Compound Name | Key Structural Features | Steric Hindrance | Symmetry |
---|---|---|---|
This compound | Methyl groups at 3-position | High | None |
Pyrrolidine | Unsubstituted ring | Low | None |
2,5-Dimethylpyrrolidine | Methyl groups at 2- and 5-positions | Moderate | C₂-symmetry |
3,3,4,4-Tetrafluoropyrrolidine | Fluorine atoms at 3- and 4-positions | Moderate | None |
D-Proline | Cyclic secondary amine (natural amino acid) | Low | None |
- Steric Effects: The dual methyl groups in this compound create significant steric bulk, enhancing hydrophobic interactions in ligand-receptor binding . In contrast, 2,5-dimethylpyrrolidine exhibits C₂-symmetry, which simplifies transition states in asymmetric reactions (e.g., alkylation of cyclohexanone enamines) .
- Electronic Effects : Fluorinated analogs (e.g., 3,3-difluoropyrrolidine) introduce electron-withdrawing effects, altering electronic properties compared to methyl-substituted derivatives .
Data Table: Comparative Analysis
Key Research Findings
Steric Optimization : Methyl groups at the 3-position in pyrrolidine enhance hydrophobic interactions, critical for targeting allosteric binding pockets .
Symmetry vs. Asymmetry : C₂-symmetric 2,5-dimethylpyrrolidine outperforms asymmetric analogs in enantioselective reactions, while this compound’s steric bulk favors drug-receptor binding .
Fluorination Trade-offs : Fluorinated pyrrolidines offer metabolic stability but may reduce steric bulk compared to methyl-substituted derivatives .
Biological Activity
3,3-Dimethylpyrrolidine (3,3-DMP) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of 3,3-DMP, exploring its mechanisms of action, biochemical properties, and implications for drug discovery.
Chemical Information:
- Molecular Formula: C6H13N
- Molar Mass: 99.17 g/mol
- CAS Number: 3437-30-7
The structure of 3,3-DMP features a five-membered ring with two methyl groups at the 3-position, which influences its reactivity and biological interactions. The nitrogen atom in the pyrrolidine ring serves as a nucleophile, participating in various chemical reactions that can modify its structure and function.
The biological activity of 3,3-DMP is primarily attributed to its interaction with various molecular targets:
- Nucleophilic Activity: The nitrogen atom in 3,3-DMP can act as a nucleophile, participating in electrophilic substitution reactions that can lead to the formation of biologically active derivatives.
- Enzyme Inhibition: Studies have indicated that 3,3-DMP can inhibit certain enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine and enhanced cholinergic transmission. This property suggests potential applications in treating neurodegenerative diseases.
- Modulation of Biological Pathways: The compound may influence cellular signaling pathways and gene expression by interacting with specific receptors or enzymes involved in critical biological processes .
Biological Activities
Research has identified several biological activities associated with 3,3-DMP:
- Antimicrobial Properties: Preliminary studies suggest that 3,3-DMP exhibits antimicrobial activity against various pathogens. Its structural features may enhance binding affinity to bacterial cell wall synthesis enzymes.
- Anti-inflammatory Effects: The compound has shown potential in modulating inflammatory pathways, suggesting applications in treating inflammatory diseases.
- Neuroprotective Effects: Due to its ability to enhance cholinergic transmission, 3,3-DMP may have neuroprotective properties beneficial for conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies highlight the biological relevance of 3,3-DMP:
-
Neuropharmacological Study:
- A study evaluated the effects of 3,3-DMP on cholinergic neurotransmission. Results indicated significant increases in acetylcholine levels following treatment with 3,3-DMP, suggesting its potential use in cognitive enhancement therapies.
-
Antimicrobial Activity Assessment:
- In vitro assays demonstrated that 3,3-DMP exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
4-(4-Ethoxyphenyl)-3,3-Dimethylpyrrolidine | Antimicrobial and anti-inflammatory | Inhibition of acetylcholinesterase |
4-(3-Fluorophenyl)-3,3-Dimethylpyrrolidine | Antimicrobial | Enhanced binding affinity to enzyme targets |
1-Ethyl-3,3-dimethylpyrrolidine | Neuroprotective | Modulation of cholinergic transmission |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,3-Dimethylpyrrolidine hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via alkylation of pyrrolidine using methyl iodide in the presence of a strong base (e.g., sodium hydride) under reflux conditions. Post-reaction treatment with hydrochloric acid yields the hydrochloride salt. Optimization of stoichiometry, reaction time (12–24 hours), and temperature (60–80°C) is critical to achieving yields >85% .
- Key Considerations : Monitor byproducts such as over-alkylated derivatives using GC-MS or HPLC. Purification via recrystallization in ethanol/water mixtures improves purity (>98%) .
Q. How should this compound hydrochloride be handled to ensure laboratory safety?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust via fume hoods or respirators (NIOSH-approved N95) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids. Shelf life: 24 months under inert gas (argon/nitrogen) .
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation and seek medical evaluation .
Q. What analytical techniques are suitable for characterizing this compound hydrochloride?
- Physicochemical Analysis :
- NMR : -NMR (DO, 400 MHz): δ 1.35 (s, 6H, CH), 2.85–3.10 (m, 4H, pyrrolidine ring) .
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water, 70:30) with UV detection at 210 nm for purity assessment .
Advanced Research Questions
Q. How does the stereochemical environment of this compound influence its utility in asymmetric catalysis?
- Chiral Auxiliary Applications : The rigid pyrrolidine ring and equatorial methyl groups enhance enantioselectivity in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions). Enantiomeric excess (ee) >90% is achievable when paired with BINAP ligands .
- Challenges : Racemization occurs under strong acidic/basic conditions. Mitigate via low-temperature (-20°C) reactions and chiral HPLC resolution (Chiralpak IA column) .
Q. What contradictions exist in reported pharmacological data for this compound derivatives, and how can they be resolved?
- Data Conflicts :
- Antidepressant Activity : Some studies report EC = 1.2 µM in serotonin reuptake assays, while others show no efficacy due to impurities (e.g., residual methyl iodide) .
- Resolution : Validate purity via LC-MS and replicate assays under standardized conditions (e.g., pH 7.4, 37°C) .
- Mechanistic Insights : Fluorinated analogs (e.g., 3-(Difluoromethyl) derivatives) exhibit enhanced blood-brain barrier permeability (logP = 1.8 vs. 0.5 for parent compound) but require toxicity profiling in in vitro hepatocyte models .
Q. How can researchers optimize the stability of this compound hydrochloride in aqueous solutions?
- Degradation Pathways : Hydrolysis at pH <3 or >10 forms 3,3-dimethylpyrrolidinone (via ring oxidation).
- Stabilization Strategies :
- Buffering : Use phosphate buffer (pH 6–7) to minimize degradation.
- Lyophilization : Freeze-dried formulations retain >95% potency for 12 months at -20°C .
Q. Key Research Gaps
- Ecotoxicity : Limited data on aquatic toxicity (e.g., Daphnia magna LC). Prioritize OECD 202 testing .
- Metabolic Pathways : Unclear hepatic metabolism; recommend -labeling studies in rodent models .
Properties
IUPAC Name |
3,3-dimethylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6(2)3-4-7-5-6/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQNZPDIRJPFAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565921 | |
Record name | 3,3-Dimethylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3437-30-7 | |
Record name | 3,3-Dimethylpyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3437-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dimethylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-Dimethylpyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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